molecular formula C23H32O4 B13427465 (6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione

(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione

Cat. No.: B13427465
M. Wt: 372.5 g/mol
InChI Key: IKNNPZHOLUQDDI-HXOBKFHXSA-N
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Description

(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione is a complex organic compound with a unique structure

Preparation Methods

The synthesis of (6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione involves multiple steps, including the formation of the benzochromene core and subsequent functionalization. The synthetic routes typically involve:

    Formation of the benzochromene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the ethoxy, trimethyl, and pentyl groups through various organic reactions such as alkylation and esterification.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione can be compared with other similar compounds, such as:

    Benzochromenes: Other benzochromene derivatives with different functional groups.

    Chromenes: Compounds with a similar core structure but lacking the benzo-fused ring.

    Flavonoids: Naturally occurring compounds with a similar core structure but different functional groups and biological activities.

The uniqueness of this compound lies in its specific functional groups and the resulting properties, which distinguish it from other similar compounds.

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

(6aR,9S)-9-ethoxy-6,6,9-trimethyl-3-pentyl-7,8-dihydro-6aH-benzo[c]chromene-1,4-dione

InChI

InChI=1S/C23H32O4/c1-6-8-9-10-15-13-18(24)19-16-14-23(5,26-7-2)12-11-17(16)22(3,4)27-21(19)20(15)25/h13-14,17H,6-12H2,1-5H3/t17-,23+/m1/s1

InChI Key

IKNNPZHOLUQDDI-HXOBKFHXSA-N

Isomeric SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC([C@H]3C2=C[C@@](CC3)(C)OCC)(C)C

Canonical SMILES

CCCCCC1=CC(=O)C2=C(C1=O)OC(C3C2=CC(CC3)(C)OCC)(C)C

Origin of Product

United States

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